molecular formula C5H12ClNO2 B11764340 cis-4-(Hydroxymethyl)pyrrolidin-3-olhydrochloride

cis-4-(Hydroxymethyl)pyrrolidin-3-olhydrochloride

Cat. No.: B11764340
M. Wt: 153.61 g/mol
InChI Key: VXKQZDCFEDEAAX-FHAQVOQBSA-N
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Description

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the functionalization of a preformed pyrrolidine ringThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The pyrrolidine ring provides a rigid scaffold that can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Uniqueness: cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is unique due to the presence of the hydroxymethyl group at the 4-position, which can significantly alter its chemical and biological properties compared to other pyrrolidine derivatives.

Biological Activity

Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative characterized by specific hydroxyl and hydroxymethyl substitutions. These structural features enhance its solubility and potential interactions with biological targets, making it a compound of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is defined by the following structural characteristics:

  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Hydroxymethyl group : Located at the 4-position, enhancing solubility.
  • Hydroxyl group : Positioned at the 3-position, which may influence the compound's binding affinity to biological targets.

The hydrochloride form improves stability and solubility, making it suitable for pharmaceutical formulations .

Anticancer Properties

Research indicates that compounds similar to cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride exhibit significant anticancer activity. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Compounds have been observed to trigger apoptotic pathways in cancerous cells .

Comparative Analysis with Similar Compounds

A comparison with other pyrrolidine derivatives highlights the unique properties of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride:

Compound NameStructural FeaturesUnique Properties
3-HydroxypyrrolidineHydroxyl group at position 3Used in neuroprotective studies
4-MethylpyrrolidineMethyl substitution at position 4Exhibits enhanced lipophilicity
Cis-3,4-DiphenylpyrrolidinePhenyl groups at positions 3 and 4Known for inverse agonistic activity on receptors
(S)-PyrrolidineChiral center at nitrogenEffective as CXCR4 chemokine receptor antagonists

Cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride stands out due to its specific substitutions that enhance solubility and potential biological interactions compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives. A notable case study demonstrated the effectiveness of a related compound in inhibiting tumor growth in vitro and in vivo models. The study reported a significant reduction in tumor size when treated with pyrrolidine derivatives, suggesting a promising therapeutic avenue for further exploration .

Another investigation into the pharmacokinetics of similar compounds highlighted the importance of molecular structure on bioavailability and efficacy. The presence of polar functional groups like hydroxyls was found to improve binding affinity to target proteins, which could be extrapolated to predict the behavior of cis-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride in biological systems .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

VXKQZDCFEDEAAX-FHAQVOQBSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)O)CO.Cl

Canonical SMILES

C1C(C(CN1)O)CO.Cl

Origin of Product

United States

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